Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid
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Overview
Description
Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid is a complex organic compound with the molecular formula C10H12N2Na4O8. It is known for its chelating properties, which means it can form multiple bonds with a single metal ion. This compound is widely used in various industrial and scientific applications due to its ability to bind metal ions effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are then further reacted to form the final product. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the primary reaction it undergoes.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to break down into smaller molecules.
Common Reagents and Conditions
Chelation: Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Reagents such as halogenated compounds and nucleophiles are used under controlled temperatures and pH conditions.
Hydrolysis: Acidic or basic solutions are used, with the reaction conditions varying depending on the desired rate of hydrolysis.
Major Products Formed
The major products formed from these reactions include metal complexes, substituted derivatives, and hydrolyzed fragments of the original compound .
Scientific Research Applications
Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various analytical and synthetic procedures.
Biology: The compound is used in biochemical assays to remove metal ions that may interfere with enzyme activity or other biological processes.
Medicine: It is used in medical formulations to enhance the stability and efficacy of certain drugs by binding metal ions that could cause degradation.
Mechanism of Action
The primary mechanism of action of Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid is through chelation. It binds to metal ions through its multiple carboxylate and amine groups, forming stable complexes. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between binding strength and solubility. This makes it particularly useful in applications where both strong chelation and high solubility are required .
Properties
Molecular Formula |
C14H24N2Na4O10+4 |
---|---|
Molecular Weight |
472.31 g/mol |
IUPAC Name |
tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H24N2O10.4Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1 |
InChI Key |
BAOGCDPNNOBWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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